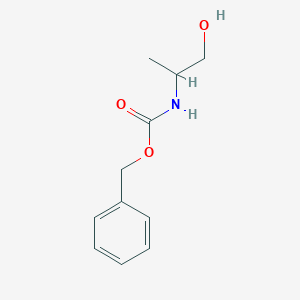

Benzyl (2-hydroxy-1-methylethyl)carbamate

Descripción general

Descripción

Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

Benzyl carbamate, a compound related to Benzyl (2-hydroxy-1-methylethyl)carbamate, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxy-1-methylethyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl (2-hydroxy-1-methylethyl)carbamate has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .Aplicaciones Científicas De Investigación

Drug Delivery Systems

Benzyl (2-hydroxy-1-methylethyl)carbamate has been used in the development of drug delivery systems . It is used as a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .

Enzyme Inhibition Studies

This compound offers valuable applications in studying enzyme inhibition. Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this could provide new insights into the functioning of enzymes.

Drug Development

Benzyl (2-hydroxy-1-methylethyl)carbamate is used in drug development. The ability of this compound to modify aliphatic amines and release them after disulfide reduction makes it a valuable tool in the development of new drugs .

Peptide Synthesis

N-Z-Alaninol is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they are an essential part of biological functions. The use of N-Z-Alaninol in peptide synthesis could lead to the development of new peptides with potential therapeutic applications.

Protein Modification

The compound has been used for the reversible modification of lysine residues on proteins . This modification can improve the therapeutic efficacy of proteins, such as enhancing protein delivery .

Biotechnology Applications

Given the ubiquitous presence of aliphatic amines on small molecule and protein therapeutics, it is anticipated that Benzyl (2-hydroxy-1-methylethyl)carbamate will have numerous applications in biotechnology .

Mecanismo De Acción

Target of Action

Benzyl (2-hydroxy-1-methylethyl)carbamate, also known as N-Z-Alaninol, is a type of carbamate . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical pathways.

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This protective group can be removed under certain conditions, such as the presence of strong acid or heat . This allows for controlled reactions in biochemical pathways where the amines are involved.

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a role in the synthesis of peptides . By protecting amines, it allows for controlled reactions in these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role as a protecting group for amines. By protecting amines, it allows for controlled reactions in biochemical pathways, potentially leading to the successful synthesis of peptides . The exact effects would depend on the specific biochemical pathway and the role of the amines within that pathway.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl (2-hydroxy-1-methylethyl)carbamate. Factors such as pH, temperature, and the presence of other compounds can affect its ability to form and remove protective groups. For example, the presence of strong acid or heat can lead to the removal of the protective group .

Propiedades

IUPAC Name |

benzyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)

![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)

![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)